4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a 1,3-oxazole heterocycle. The oxazole ring is further modified with a cyano group at position 4 and a [2-(dimethylamino)ethyl]amino group at position 3. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor or kinase modulator, given the sulfonamide group’s known role in enzyme binding . However, direct biological data for this compound are absent in the provided evidence, necessitating analog-based comparisons.
Properties
IUPAC Name |
4-[4-cyano-5-[2-(dimethylamino)ethylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-20(2)10-9-18-16-14(11-17)19-15(24-16)12-5-7-13(8-6-12)25(22,23)21(3)4/h5-8,18H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGAETDFBWCPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-cyano-5-amino-1,3-oxazole with N,N-dimethylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonamide group.
Scientific Research Applications
4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues with Oxazole and Sulfonamide Moieties
Several structurally related sulfonamides with oxazole-based substitutions are documented:
Key Observations :
- The dimethylaminoethyl side chain may confer pH-dependent solubility, as seen in other sulfonamides with basic side chains (e.g., sulfadiazine derivatives) .
Comparison with Imidazole and Thiazole Derivatives
The compound cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) shares a cyano group and dimethyl sulfonamide but features an imidazole core .
Key Insight : The imidazole core in cyazofamid enhances binding to metal ions in biological targets, whereas the oxazole in the target compound may favor aromatic stacking interactions .
Solubility Trends in Sulfonamide Derivatives
highlights solubility variations in 4-aminobenzenesulfonamides with heterocyclic substituents:
- Sulfaphenazole (pyrazole-substituted): Moderate aqueous solubility due to phenyl group hydrophobicity .
- N-(1,3-dimethyl-2-oxo-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (): Methoxy group enhances solubility (~2.5 mg/mL in water) compared to non-polar analogues.
The target compound’s cyano and dimethylaminoethyl groups are expected to increase solubility relative to methyl- or phenyl-substituted derivatives, aligning with trends in polar substituent effects .
Biological Activity
The compound 4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a sulfonamide group, which is known for its role in various biological processes. The presence of a cyano group and a dimethylamino ethyl side chain contributes to the compound's unique properties.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 342.39 g/mol
Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is critical for their antibacterial activity. Recent studies suggest that the specific structural components of this compound enhance its potency against various pathogens.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Lines
In a recent study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : 70% at 50 µM concentration.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2).
Potential Therapeutic Uses
- Antibacterial Agent : Effective against a range of bacterial infections.
- Anticancer Drug : Potential use in targeted cancer therapies.
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to fully understand its safety profile.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
Oxazole Core Formation : Cyclocondensation of cyano-substituted precursors (e.g., α-amino ketones or acyl chlorides) with dimethylaminoethylamine under reflux conditions in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Sulfonamide Coupling : Reacting the oxazole intermediate with N,N-dimethylbenzenesulfonamide derivatives using coupling agents such as EDCI/HOBt or base-mediated nucleophilic substitution (e.g., triethylamine in DCM) .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product.
Key intermediates include the 5-amino-1,3-oxazole derivative and the activated sulfonamide precursor.
Basic: What spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyano group at C4, dimethylaminoethylamine at C5) and sulfonamide connectivity. Aromatic protons in the benzene ring typically appear as a singlet in the range δ 7.5–8.0 ppm .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching the theoretical mass).
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) validate functional groups .
Advanced: How can researchers optimize the cyclocondensation step for higher oxazole ring yield?
Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to dimethylaminoethylamine to minimize side reactions .
- Catalytic Additives : Include 4-dimethylaminopyridine (DMAP) to accelerate cyclization .
- Temperature Control : Maintain reflux at 80–90°C in THF to balance reaction rate and decomposition.
- In Situ Monitoring : TLC (silica, ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction time dynamically .
Advanced: How should researchers resolve contradictions in cytotoxicity data across assay models?
Answer:
- Orthogonal Assays : Cross-validate using both in vitro (e.g., MTT assay on mammalian cell lines) and in vivo models (e.g., Daphnia magna lethality tests). For example, discrepancies between crustacean and mammalian cytotoxicity may arise from differences in membrane permeability or metabolic activation .
- Mechanistic Profiling : Perform target-specific assays (e.g., enzyme inhibition studies) to identify whether activity is pathway-dependent.
- Solubility Adjustments : Use co-solvents like DMSO (≤0.1% v/v) to ensure compound solubility, as aggregation in aqueous media can falsely reduce apparent activity .
Basic: What are the recommended protocols for assessing this compound’s stability under varying pH conditions?
Answer:
- Buffer Preparation : Incubate the compound (1 mM) in buffers at pH 2 (HCl/KCl), 7.4 (phosphate-buffered saline), and 9 (borate) at 37°C for 24 hours.
- HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to quantify degradation products. Monitor for hydrolysis of the oxazole ring (e.g., opening to form amides) or sulfonamide cleavage .
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models to predict shelf-life under storage conditions .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or cytochrome P450 enzymes). Focus on optimizing hydrogen bonds between the sulfonamide group and active-site residues .
- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ values) with bioactivity data to predict optimal functional groups (e.g., electron-withdrawing groups at the benzene ring for increased potency) .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP), cytochrome inhibition, and bioavailability to prioritize derivatives .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy of sulfonamides and amines .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., dimethylaminoethylamine).
- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal and segregate halogenated waste (e.g., DCM) in designated containers .
Advanced: What strategies mitigate low yields during sulfonamide coupling reactions?
Answer:
- Activation of Amine : Pre-activate the amine group with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity .
- Solvent Optimization : Switch from DCM to dimethylformamide (DMF) for polar intermediates to improve solubility.
- Catalytic Bases : Use 4-Å molecular sieves to scavenge water, preventing hydrolysis of the sulfonyl chloride intermediate .
Basic: How is the compound’s purity assessed post-synthesis?
Answer:
- HPLC-UV : A purity threshold of ≥95% is standard, with detection at 254 nm (aromatic absorption) .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (error margin ≤0.4%) .
- Melting Point : A sharp range (e.g., 180–182°C) indicates homogeneity; deviations suggest impurities .
Advanced: How can researchers elucidate the mechanism of action for observed antimicrobial activity?
Answer:
- Proteomics : Perform 2D gel electrophoresis or LC-MS/MS on treated bacterial lysates to identify differentially expressed proteins (e.g., dihydrofolate reductase, a sulfonamide target) .
- Resistance Studies : Serial passage of E. coli under sub-inhibitory concentrations to detect mutations in target genes via whole-genome sequencing .
- Fluorescence Quenching : Titrate the compound with purified enzyme solutions and monitor tryptophan fluorescence changes to calculate binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
